ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-acetyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-14-9(13)8-5-7(6(2)12)10-11(8)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKCNTHLJQQWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179716 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350475-31-8 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document delineates a robust and well-established two-step synthetic route, commencing with the synthesis of the precursor ethyl 2,4-dioxohexanoate via a Claisen condensation, followed by a regioselective Knorr pyrazole synthesis. This guide offers a detailed, step-by-step experimental protocol for each stage, underpinned by a thorough discussion of the reaction mechanisms and the critical factors governing the regiochemical outcome of the cyclization step. The causality behind experimental choices is explained to provide field-proven insights. All protocols are designed as self-validating systems, and all mechanistic claims are supported by authoritative sources.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties, have made their synthesis a subject of significant interest.[1] This guide focuses on the synthesis of a specific, highly functionalized pyrazole, this compound. The presence of multiple reactive sites—an ester, a ketone, and a methylated pyrazole ring—makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures. The synthetic strategy detailed herein is based on the classical Knorr pyrazole synthesis, a reliable and efficient method for the construction of the pyrazole ring system from 1,3-dicarbonyl compounds and hydrazine derivatives.[2][3]

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl 2,4-dioxohexanoate, via a Claisen condensation. The second step is the cyclocondensation of this 1,3-dicarbonyl compound with methylhydrazine to form the target pyrazole.

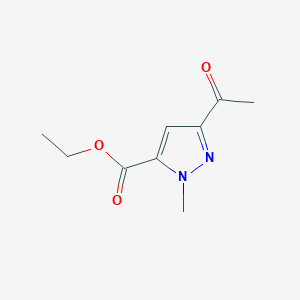

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate via Claisen Condensation

The initial step in the synthesis is the preparation of the 1,3-dicarbonyl precursor, ethyl 2,4-dioxohexanoate. This is achieved through a Claisen condensation of 2-butanone and diethyl oxalate using a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent.

Reaction Mechanism

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific case, the enolate of 2-butanone, formed by deprotonation with sodium ethoxide, acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the desired β-keto ester.

Experimental Protocol: Preparation of Ethyl 2,4-dioxohexanoate

This protocol is adapted from a procedure described in a U.S. Patent.

Materials:

-

Anhydrous Ethyl Alcohol

-

Sodium Ethoxide

-

2-Butanone

-

Diethyl Oxalate

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate (saturated solution)

-

Sodium Sulfate (anhydrous)

-

Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask (1000 mL)

-

Mechanical stirrer

-

Water-cooled condenser

-

Addition funnel

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the three-necked flask with the mechanical stirrer, condenser, addition funnel, and thermometer. Ensure the system is under a nitrogen atmosphere.

-

Distill 236 g of anhydrous ethyl alcohol directly into the flask.

-

With agitation, add 68 g of anhydrous sodium ethoxide to the ethanol.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Prepare a mixture of 144 g of 2-butanone and 146 g of diethyl oxalate. Add this mixture dropwise to the cooled sodium ethoxide solution over a period of 2 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 3 hours.

-

Slowly add the reaction mixture to a stirred mixture of 500 g of crushed ice and 100 g of concentrated hydrochloric acid.

-

Extract the aqueous mixture with three 200 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2,4-dioxohexanoate.

-

The crude product can be further purified by vacuum distillation.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl 2,4-dioxohexanoate | C₈H₁₂O₄ | 172.18 | ~110-112 @ 10 mmHg |

Step 2: Knorr Pyrazole Synthesis of this compound

The second and final step is the cyclocondensation of the synthesized ethyl 2,4-dioxohexanoate with methylhydrazine to form the target pyrazole. This reaction is an example of the Knorr pyrazole synthesis and is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. The mechanism begins with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl groups of ethyl 2,4-dioxohexanoate to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.

A critical aspect of this reaction is regioselectivity. Since methylhydrazine is an unsymmetrical hydrazine and ethyl 2,4-dioxohexanoate is an unsymmetrical 1,3-dicarbonyl, two regioisomeric pyrazoles can potentially be formed. The desired product is this compound, where the methyl group is on the nitrogen adjacent to the ester group.

The regiochemical outcome is influenced by several factors, including the relative reactivity of the two carbonyl groups in the dicarbonyl compound and the nucleophilicity of the two nitrogen atoms in methylhydrazine. Generally, the more nucleophilic nitrogen of methylhydrazine (the one not attached to the methyl group) will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound. In ethyl 2,4-dioxohexanoate, the ketone carbonyl is generally more reactive than the ester carbonyl. The reaction conditions, such as the solvent and the presence of an acid catalyst, can also influence the regioselectivity. The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in some Knorr pyrazole syntheses.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

"ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate" chemical properties

An In-depth Technical Guide to Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a functionalized N-methylated pyrazole, this compound represents a valuable scaffold in medicinal chemistry and materials science. Direct experimental data for this specific molecule is limited in public literature; therefore, this document synthesizes information from closely related structural analogs to provide scientifically grounded predictions and proposed experimental protocols. We will delve into its predicted physicochemical properties, a detailed, plausible synthetic pathway with explanations for methodological choices, its expected chemical reactivity, and its potential as a building block in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile heterocyclic compound.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs due to its favorable metabolic stability and its ability to act as a versatile pharmacophore engaging in various biological interactions.[1] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2]

The subject of this guide, this compound, incorporates several key functional groups onto this privileged scaffold:

-

An N-methylated pyrazole ring , which blocks tautomerization and provides a specific vector for substitution, often improving pharmacokinetic properties.

-

A C3-acetyl group , which can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.

-

A C5-ethyl carboxylate group , another key site for hydrogen bonding or for derivatization into amides, hydrazides, or other functional groups.

This unique combination of features makes it a highly attractive, yet underexplored, building block for the synthesis of complex molecular architectures and novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The precise experimental data for this compound is not widely published. However, we can predict its properties with a high degree of confidence based on established data from its structural analogs, such as ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate and various acetyl-pyrazole esters.[3][4][5]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification/Source |

| Molecular Formula | C₉H₁₂N₂O₃ | Based on structure |

| Molecular Weight | 196.21 g/mol | Calculated from formula |

| Appearance | White to light yellow solid | Analogy to similar pyrazole esters.[6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO); limited solubility in water. | General property of pyrazole esters.[7] |

| Predicted pKa | ~11-12 (for the pyrazole C-H proton) | The N1 position is methylated, so there is no acidic N-H proton. |

| Predicted Boiling Point | >300 °C (Predicted) | Analogy to similar structures.[6] |

| Predicted Melting Point | 110-120 °C | Based on the melting point of the non-methylated regioisomer (114-115 °C).[5] |

Predicted Spectroscopic Data

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ ~4.4 ppm (q, 2H): Quartet for the -OCH₂ CH₃ of the ethyl ester.

-

δ ~4.1 ppm (s, 3H): Singlet for the N-CH₃ group.

-

δ ~2.7 ppm (s, 3H): Singlet for the acetyl -COCH₃ group.

-

δ ~1.4 ppm (t, 3H): Triplet for the -OCH₂CH₃ of the ethyl ester.

-

δ ~7.4 ppm (s, 1H): Singlet for the C4 proton on the pyrazole ring. (Justification: Chemical shifts are estimated from data for ethyl 5-acetyl-1H-pyrazole-3-carboxylate and other N-methylated pyrazoles. The N-methylation typically shifts the ring proton downfield slightly compared to the N-H analog).[5]

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~190 ppm: Acetyl carbonyl carbon.

-

δ ~160 ppm: Ester carbonyl carbon.

-

δ ~148 ppm, ~142 ppm: C3 and C5 carbons of the pyrazole ring.

-

δ ~115 ppm: C4 carbon of the pyrazole ring.

-

δ ~62 ppm: -O CH₂CH₃ carbon.

-

δ ~38 ppm: N-C H₃ carbon.

-

δ ~28 ppm: Acetyl C H₃ carbon.

-

δ ~14 ppm: -OC H₂CH₃ carbon.

-

-

IR (KBr, cm⁻¹):

-

~1720-1730 cm⁻¹: Strong C=O stretch (ester).

-

~1680-1690 cm⁻¹: Strong C=O stretch (ketone).

-

~1550-1580 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

-

~2900-3000 cm⁻¹: C-H stretching.

-

-

Mass Spectrometry (EI):

-

m/z (M⁺): 196.

-

Key Fragments: m/z 181 ([M-CH₃]⁺), 168 ([M-CO]⁺), 151 ([M-OC₂H₅]⁺), 123 ([M-CO₂C₂H₅]⁺).

-

Proposed Synthesis and Purification

A robust and logical synthesis for this compound can be proposed as a two-step process, beginning with the synthesis of the N-H pyrazole precursor followed by a selective N-methylation. This approach offers high yields and utilizes standard, well-understood organic chemistry transformations.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate (Precursor)

This step involves the cyclocondensation reaction of a β-diketoester with hydrazine, a classic method for pyrazole synthesis.[2]

-

Reagents and Materials:

-

Ethyl 2,4-dioxohexanoate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask, condenser, magnetic stirrer, ice bath

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxohexanoate (1 eq.) in absolute ethanol (5 mL per gram of ester).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (1.1 eq.) in ethanol, maintaining the temperature below 5 °C. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

-

Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

-

Add cold water to the residue to precipitate the product.

-

Filter the resulting solid, wash with a small amount of cold water, and dry under vacuum to yield the crude ethyl 3-acetyl-1H-pyrazole-5-carboxylate.

-

Step 2: N-Methylation to Yield this compound

This step utilizes a standard N-alkylation reaction on the pyrazole ring. The use of dimethyl carbonate is proposed as a greener alternative to traditional toxic methylating agents like dimethyl sulfate.[8]

-

Reagents and Materials:

-

Ethyl 3-acetyl-1H-pyrazole-5-carboxylate (from Step 1)

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask, condenser, heating mantle

-

-

Procedure:

-

To a flame-dried round-bottom flask, add the precursor from Step 1 (1 eq.), anhydrous potassium carbonate (2.0 eq.), and DMF.

-

Add dimethyl carbonate (1.5 eq.) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC. The product spot should be less polar than the starting material.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification and Characterization

-

Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Characterization: The structure and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.1 (¹H NMR, ¹³C NMR, IR, and MS).

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The trifunctional nature of this compound makes it a versatile intermediate for further chemical synthesis. The reactivity of each functional group can be selectively addressed.

-

Acetyl Group (C3):

-

Reduction: Can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding a chiral center. This alcohol is a key feature in molecules like the anti-androgen drug Darolutamide.[9]

-

Condensation: The α-protons are acidic and can participate in aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones.

-

Halogenation: Can undergo α-halogenation under standard conditions.

-

-

Ethyl Ester Group (C5):

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidification will yield the corresponding carboxylic acid.[10]

-

Amidation: Can be converted directly to amides by heating with amines or via the acid chloride intermediate. This is a common strategy for library synthesis in drug discovery.

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Pyrazole Ring:

Potential Derivatization Pathways

Caption: Key reactive sites and potential derivative structures.

Potential Applications in Research and Development

Given the pharmacological importance of the pyrazole core, this molecule is a prime candidate for use in drug discovery and development programs.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to anchor into the ATP-binding site of enzymes. The functional groups on this molecule provide vectors for building out side chains to target specific kinases.

-

Anti-inflammatory Agents: Pyrazole derivatives, such as Celecoxib, are well-known anti-inflammatory agents. The structural motifs of this compound could be explored for the development of new NSAIDs or other inflammation modulators.[2]

-

Antiviral Research: Pyrazole-containing compounds have been investigated as inhibitors of viral enzymes, such as proteases. This scaffold could serve as a starting point for developing inhibitors against emerging viral threats.[12]

-

Precursor for Agrochemicals: Functionalized pyrazoles are also prevalent in modern agrochemicals, acting as potent herbicides, insecticides, and fungicides.[13] The reactivity of this compound allows for the synthesis of diverse analogs for screening.

Safety and Handling

As a novel chemical, a full toxicological profile is not available. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[3]

-

In case of exposure:

-

Skin contact: Wash thoroughly with soap and water.[15]

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Seek medical attention if irritation or other symptoms persist.

-

References

-

Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022-11-14). [Link]

-

PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

-

Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

ChemBK. ethyl 5-acetyl-1H-pyrazole-3-carboxylate. [Link]

-

ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025-07-10). [Link]

-

PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. [Link]

-

PubMed Central (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 37622-89-2|Ethyl 3-acetyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. tdcommons.org [tdcommons.org]

- 10. 3-Methylpyrazole-5-carboxylic acid 97 402-61-9 [sigmaaldrich.com]

- 11. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | 127892-62-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] This guide focuses on a specific, functionally rich derivative: ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. While a dedicated CAS number for this exact molecule is not readily found in public databases, its synthesis and potential utility can be extrapolated from established chemical principles and the known reactivity of its precursors. This document serves as a technical primer, offering insights into its synthesis, characterization, and potential applications for researchers engaged in drug discovery and development.

Molecular Structure and Properties

The structure of this compound incorporates several key functional groups that contribute to its chemical reactivity and potential biological activity: a pyrazole core, an N-methyl group, an acetyl moiety, and an ethyl ester. These features provide multiple points for further chemical modification, making it an attractive intermediate for combinatorial chemistry and the development of compound libraries.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H12N2O3 | (Predicted) |

| Molecular Weight | 196.21 g/mol | (Predicted) |

| LogP | 0.8 | (Predicted) |

| Hydrogen Bond Donors | 0 | (Predicted) |

| Hydrogen Bond Acceptors | 4 | (Predicted) |

Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process, starting from the readily available precursor, ethyl 3-acetyl-1H-pyrazole-5-carboxylate (CAS No. 37622-89-2).[2]

Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate

A common and effective method for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the synthesis would likely involve the reaction of a suitable diketoester with hydrazine hydrate.

Step 2: N-Methylation of the Pyrazole Ring

The subsequent step involves the selective methylation of the nitrogen atom on the pyrazole ring. This is a crucial step to arrive at the target molecule. Various methylating agents can be employed, with the choice often depending on factors like yield, safety, and scalability. A patent for a similar compound, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, describes the use of dimethyl carbonate as a green methylating agent, which avoids the use of more hazardous reagents like dimethyl sulfate.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate

A plausible laboratory-scale synthesis, adapted from similar procedures, is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting diketoester in a suitable solvent such as ethanol.

-

Reagent Addition: Cool the solution in an ice bath and add hydrazine hydrate dropwise while maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

N-Methylation Protocol

-

Reaction Setup: Dissolve the synthesized ethyl 3-acetyl-1H-pyrazole-5-carboxylate in an appropriate aprotic solvent like DMF or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen.

-

Methylation: Introduce the methylating agent (e.g., methyl iodide or dimethyl carbonate) and stir the reaction at room temperature or with gentle heating.

-

Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated. The final product should be purified using column chromatography to ensure high purity.

Characterization

The successful synthesis of this compound would be confirmed through a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The appearance of a new singlet corresponding to the N-methyl protons would be a key indicator of successful methylation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the carbonyl groups of the acetyl and ester functions.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Potential Applications in Drug Discovery

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific structural motifs in this compound suggest several avenues for its potential application in drug discovery:

-

Enzyme Inhibition: The pyrazole core is a common feature in various enzyme inhibitors. This compound could be screened against a panel of kinases, proteases, or other enzymes relevant to disease pathways.

-

Scaffold for Library Synthesis: The acetyl and ester groups provide reactive handles for further chemical modifications, allowing for the creation of a diverse library of compounds for high-throughput screening.

-

Fragment-Based Drug Discovery: The molecule itself could serve as a fragment for screening against protein targets. A recent study highlighted the utility of a methyl pyrazole moiety in developing inhibitors for SARS-CoV-2 PLPro.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For related compounds, hazards include skin and eye irritation.[3]

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its rich functionality offers numerous possibilities for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the applications of this versatile pyrazole derivative.

References

-

PrepChem. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Available from: [Link].

-

ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link].

-

ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available from: [Link].

- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

Sources

A Guide to the Spectroscopic Characterization of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate. In the dynamic landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Pyrazole derivatives, in particular, are of significant interest due to their diverse biological activities. This document addresses the critical need for robust analytical methodologies by presenting a detailed analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide employs a predictive approach, grounded in established spectroscopic principles and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for data acquisition, providing researchers, scientists, and drug development professionals with a practical and self-validating workflow for the characterization of this and similar pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive building block for designing molecules with tailored biological functions. The title compound, this compound, incorporates several key functional groups—an ester, a ketone, and a substituted N-methyl pyrazole ring—making it a versatile intermediate for further chemical elaboration.

Accurate structural confirmation is the first and most critical step in the development of any new chemical entity. A multi-technique spectroscopic approach is not merely a procedural formality but a necessary, self-validating system to ensure the identity, purity, and stability of the compound . This guide will deconstruct the molecule's structure to predict its spectroscopic signatures and provide standardized protocols to obtain and interpret this data.

Molecular Structure and Predicted Spectroscopic Profile

The logical first step in any characterization workflow is a thorough analysis of the molecule's structure to anticipate its spectroscopic behavior.

Structure:

(Simplified representation)

Based on this structure, we can predict the key features of each spectrum.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For this compound, we anticipate five unique signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Pyrazole-H | ~7.0 - 7.5 | Singlet (s) | 1H | The lone proton on the pyrazole ring is in an electron-deficient environment, shifting it downfield. It has no adjacent protons, resulting in a singlet. |

| Ethyl (-O-CH₂ -CH₃) | ~4.3 - 4.5 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, causing a significant downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1=4). |

| N-Methyl (-N-CH₃ ) | ~3.9 - 4.1 | Singlet (s) | 3H | The methyl group attached to the pyrazole nitrogen is deshielded. With no adjacent protons, it appears as a sharp singlet. |

| Acetyl (-CO-CH₃ ) | ~2.6 - 2.8 | Singlet (s) | 3H | The methyl protons of the acetyl group are adjacent to a carbonyl, which is deshielding. This signal is a singlet as there are no neighboring protons. |

| Ethyl (-O-CH₂-CH₃ ) | ~1.3 - 1.5 | Triplet (t) | 3H | These protons are in a typical alkyl environment. They are split into a triplet by the two neighboring methylene protons (n+1=3). |

Note: Predictions are based on standard chemical shift tables and data from structurally similar pyrazole derivatives. The exact values will depend on the solvent and experimental conditions.[1][2][3]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The wide chemical shift range allows for clear resolution of each carbon signal.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted δ (ppm) | Rationale |

| Ester Carbonyl (C =O) | ~160 - 165 | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |

| Acetyl Carbonyl (C =O) | ~190 - 195 | The ketone carbonyl carbon is even more deshielded than the ester carbonyl. |

| Pyrazole C3 | ~145 - 150 | The carbon bearing the acetyl group is deshielded due to its position in the heterocyclic ring and attachment to the carbonyl. |

| Pyrazole C4 | ~110 - 115 | This carbon, bonded to the pyrazole proton, is expected to be the most upfield of the ring carbons. |

| Pyrazole C5 | ~138 - 143 | The carbon bearing the carboxylate group is deshielded by both the ring nitrogens and the carbonyl group. |

| Ethyl (-O-CH₂ -CH₃) | ~60 - 65 | The methylene carbon is attached to an electronegative oxygen atom, shifting it downfield. |

| N-Methyl (-N-CH₃ ) | ~35 - 40 | The N-methyl carbon is in a typical range for methyl groups attached to nitrogen in a heterocyclic system. |

| Acetyl (-CO-CH₃ ) | ~25 - 30 | The acetyl methyl carbon is adjacent to a carbonyl group. |

| Ethyl (-O-CH₂-CH₃ ) | ~13 - 15 | The terminal methyl carbon of the ethyl group is in a standard upfield alkyl region. |

Note: These predictions are based on established ranges for functional groups and are a guide for spectral interpretation.[6]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is invaluable for identifying the presence of specific functional groups based on their vibrational frequencies.[7]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| ~3100 - 3150 | Aromatic C-H | Stretch | Weak to medium intensity band, characteristic of the C-H bond on the pyrazole ring. |

| ~2900 - 3000 | Aliphatic C-H | Stretch | Medium to strong bands from the methyl and ethyl groups. |

| ~1720 - 1740 | Ester C=O | Stretch | Very strong, sharp absorption. A key diagnostic peak. [8][9][10] |

| ~1680 - 1700 | Ketone C=O | Stretch | Very strong, sharp absorption. Conjugation with the pyrazole ring lowers its frequency relative to a simple aliphatic ketone. [11] |

| ~1500 - 1600 | C=N / C=C | Stretch | Medium intensity bands from the pyrazole ring skeletal vibrations. |

| ~1200 - 1300 | Ester C-O | Stretch | Strong intensity band, often broad.[9] |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers crucial structural information. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule.[12][13][14]

-

Molecular Formula: C₉H₁₂N₂O₃

-

Molecular Weight: 196.21 g/mol

-

Predicted Molecular Ion (ESI-MS): m/z = 197.09 ([M+H]⁺)

-

Key Fragmentation Pathways:

Experimental Protocols: A Self-Validating Workflow

The following protocols describe standardized procedures for acquiring high-quality spectroscopic data. Adherence to these methodologies ensures reproducibility and trustworthiness of the results.

Workflow for Spectroscopic Analysis

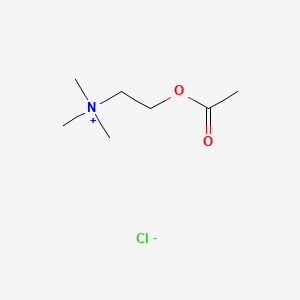

The overall process follows a logical sequence to ensure comprehensive characterization.

Caption: Workflow for the complete spectroscopic characterization of a novel compound.

Protocol for NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Glass Pasteur pipette

-

Small vial for dissolution

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.[19][20][21]

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-quality spectra.[21]

-

Using a glass Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrument Setup & Acquisition (General Parameters for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

For ¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and typically 8-16 scans.

-

For ¹³C NMR: Acquire data with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum correctly.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the ¹H spectrum and pick all peaks in both spectra.

-

Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

-

This compound (1-2 mg, solid)

-

ATR-FTIR Spectrometer

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes (e.g., Kimwipes)

Procedure:

-

Background Scan:

-

Ensure the ATR crystal (e.g., diamond) is clean. Clean with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.[22]

-

Acquire a background spectrum. This is a crucial step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself.[23][24][25]

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Lower the instrument's anvil or press to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[26]

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing & Cleaning:

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as needed.

-

Thoroughly clean the sample from the ATR crystal using a suitable solvent and lint-free wipes, preparing the instrument for the next user.

-

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate molecular weight of the compound.

Materials:

-

This compound (~0.1 mg)

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

-

Volumetric flasks and micropipettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute stock solution of the compound (~1 mg/mL) in an appropriate HPLC-grade solvent.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrument Setup & Acquisition:

-

Set up the ESI-MS instrument to operate in positive ion mode. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.[27][28]

-

Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Verify that the isotopic distribution pattern matches the theoretical pattern for the molecular formula C₉H₁₂N₂O₃.

-

Conclusion

The structural characterization of novel compounds like this compound is a foundational activity in chemical and pharmaceutical research. This guide establishes a comprehensive, predictive, and procedural framework for this task. By integrating the predictive power of ¹H NMR, ¹³C NMR, and IR spectroscopy with the definitive mass determination of MS, researchers can achieve an unambiguous and trustworthy structural assignment. The detailed protocols provided herein serve as a robust, self-validating system, ensuring that subsequent research and development efforts are built upon a solid analytical foundation.

References

- Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from University of Toronto Scarborough website.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra.

- Scribd. (n.d.).

- Organomation. (n.d.).

- Bio-NMR. (n.d.).

- Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Lo, D. S. (n.d.).

- Creative Proteomics. (n.d.).

- ResearchGate. (2025).

- Chemguide. (n.d.). interpreting infra-red spectra.

- Chemistry LibreTexts. (2020). 20.

- Preti, D., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Pharma Beginners. (2020).

- ResearchGate. (2025). Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants.

- Wikipedia. (n.d.).

- SOPs - Pharma Pathway. (2021).

- Southern Illinois University. (n.d.). 13.

- Chemistry LibreTexts. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- LC-MS. (n.d.). Electrospray Ionization (ESI)

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.

- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- The Journal of Physical Chemistry A. (n.d.).

- Pharmaguideline. (2024). SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR).

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- New Journal of Chemistry. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules.

- Mettler Toledo. (n.d.).

- Whitman College. (n.d.). GCMS Section 6.

- Science Ready. (n.d.).

- Chemguide. (n.d.).

- All 'Bout Chemistry. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- Chemistry LibreTexts. (2023).

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. compoundchem.com [compoundchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. askthenerd.com [askthenerd.com]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. GCMS Section 6.14 [people.whitman.edu]

- 16. scienceready.com.au [scienceready.com.au]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. scribd.com [scribd.com]

- 21. organomation.com [organomation.com]

- 22. utsc.utoronto.ca [utsc.utoronto.ca]

- 23. pharmabeginers.com [pharmabeginers.com]

- 24. guideline-sop.com [guideline-sop.com]

- 25. pharmapath.in [pharmapath.in]

- 26. mt.com [mt.com]

- 27. researchgate.net [researchgate.net]

- 28. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

An In-depth Technical Guide to Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1] This document details the molecular structure, a plausible synthetic route, and modern analytical techniques for the characterization of this specific pyrazole derivative. Furthermore, it explores the potential therapeutic applications of this compound class, drawing on the established biological profiles of structurally related pyrazoles. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, capable of engaging in various biological interactions.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The presence of the pyrazole moiety in blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) underscores its therapeutic importance.

This guide focuses on a specific, functionalized pyrazole, this compound. The strategic placement of acetyl, methyl, and ethyl carboxylate groups on the pyrazole core offers multiple points for further chemical modification, making it an attractive building block for the synthesis of diverse compound libraries in the quest for new drug candidates.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular structure and properties.

Structural Elucidation

The molecular structure of this compound is depicted below. The core is a 1-methyl-1H-pyrazole ring, substituted at the 3-position with an acetyl group and at the 5-position with an ethyl carboxylate group.

Molecular Formula: C8H10N2O3[3]

Molecular Weight: 182.18 g/mol [3]

CAS Number: 37622-89-2[3]

A summary of key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C8H10N2O3 | [3] |

| Molecular Weight | 182.18 g/mol | [3] |

| IUPAC Name | This compound | Inferred from structure |

| SMILES | O=C(C1=CC(C(C)=O)=NN1C)OCC | Inferred from structure |

Synthesis of this compound: A Plausible Synthetic Protocol

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: a functionalized 1,3-dicarbonyl compound and methylhydrazine.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

This protocol is a proposed method and should be optimized for specific laboratory conditions.

Step 1: Synthesis of the Pyrazole Ring

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 2,4-dioxopentanoate (1.0 eq) dissolved in ethanol.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylhydrazine (1.1 eq) in ethanol dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound.

Rationale Behind Experimental Choices

-

Solvent: Ethanol is a common solvent for this type of condensation as it readily dissolves both reactants and is relatively unreactive under the reaction conditions.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction between the hydrazine and the dicarbonyl compound, minimizing the formation of side products.

-

Stoichiometry: A slight excess of methylhydrazine is used to ensure the complete consumption of the more valuable dicarbonyl starting material.

-

Aqueous Workup: The sodium bicarbonate wash is performed to neutralize any acidic impurities, and the brine wash helps to remove any remaining water from the organic layer.

Caption: Proposed synthesis workflow diagram.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Chromatographic Methods

The following techniques are standard for the characterization of novel organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the methyl group on the nitrogen, the acetyl methyl group, the ethyl ester protons, and the pyrazole ring proton.

-

13C NMR: Will show the number of different types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as the carbonyl groups of the acetyl and ester functions.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak is indicative of a pure substance.

Expected Analytical Data

While experimental data for the title compound is not available in the searched literature, a table of expected characteristic data is presented below based on the analysis of similar structures.[4]

| Analytical Technique | Expected Observations |

| 1H NMR | Signals corresponding to N-CH3, COCH3, OCH2CH3, and a pyrazole ring proton. |

| 13C NMR | Resonances for carbonyl carbons, aromatic carbons of the pyrazole ring, and aliphatic carbons. |

| Mass Spec (ESI+) | [M+H]+ peak at m/z 183.07. |

| IR Spectroscopy | Strong absorption bands around 1700-1750 cm-1 corresponding to the C=O stretching of the ester and ketone. |

| HPLC | A single major peak indicating high purity. |

Potential Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1]

Anti-inflammatory and Analgesic Activity

Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory or analgesic agent.

Anticancer Potential

Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells. The functional groups on the title compound provide handles for the synthesis of analogs that could be screened for activity against a panel of cancer cell lines.

Antimicrobial Activity

The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.[2] this compound could serve as a starting point for the development of new antimicrobial agents, which are urgently needed to combat the rise of drug-resistant pathogens.

Caption: Potential therapeutic applications of the pyrazole core.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the proven therapeutic potential of the pyrazole scaffold, makes it an attractive target for further investigation. Future research should focus on the optimization of the proposed synthetic protocol, full analytical characterization of the compound, and a comprehensive evaluation of its biological activities. The insights gained from such studies could pave the way for the development of novel drug candidates with improved efficacy and safety profiles.

References

- Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

- ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved January 19, 2026, from [Link]

-

Chongqing Kemai Material Technology Co., Ltd. (n.d.). ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Retrieved January 19, 2026, from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 3. 37622-89-2|Ethyl 3-acetyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: Starting Materials and Strategic Considerations

Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. We will dissect the primary synthetic strategies, focusing on the critical selection of starting materials and the underlying chemical principles that govern reaction outcomes. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering field-proven insights into process optimization, mechanistic causality, and protocol execution for the reliable synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

Pyrazole derivatives are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] The specific molecule, this compound, incorporates multiple functional groups that make it a versatile intermediate for further chemical elaboration.

A logical approach to designing its synthesis begins with a retrosynthetic analysis. The core of the molecule is a polysubstituted pyrazole ring. The most robust and widely adopted method for constructing such a ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This primary disconnection strategy reveals the essential starting materials required.

Caption: Retrosynthetic analysis of the target pyrazole.

This analysis identifies two key precursor fragments: a hydrazine that provides the N1 and N2 atoms of the ring, and a 1,3-dicarbonyl compound that forms the C3, C4, and C5 carbon backbone. The specific substituents on our target molecule dictate the precise structures of these starting materials.

Core Synthetic Strategy: Cyclocondensation Pathways

The cyclocondensation reaction is the most direct and efficient method for assembling the pyrazole core.[5][6] The primary choice of starting materials revolves around a key 1,3-dicarbonyl compound and two potential hydrazine derivatives, leading to two distinct strategic pathways.

The Essential 1,3-Dicarbonyl Starting Material

To achieve the desired 3-acetyl and 5-ethyl carboxylate substitution pattern, the required 1,3-dicarbonyl precursor is Ethyl 2,4-dioxopentanoate (also known as ethyl acetylpyruvate).

| Compound | Structure | Function |

| Ethyl 2,4-dioxopentanoate |  | Provides the carbon backbone and the C3-acetyl and C5-ester functional groups. |

This molecule contains two electrophilic carbonyl carbons at positions 2 and 4, which are susceptible to nucleophilic attack by the hydrazine.

The Hydrazine Component: A Critical Choice

The choice of hydrazine derivative is the most critical decision in this synthesis, as it dictates whether the synthesis is a direct, single-step process or a more controlled, two-step sequence.

| Hydrazine Derivative | Structure | Synthetic Strategy | Key Consideration |

| Methylhydrazine |  | Strategy A: Direct, one-pot synthesis | Potential for forming regioisomeric mixtures. |

| Hydrazine Hydrate |  | Strategy B: Two-step synthesis (via N-H pyrazole) | Eliminates regioselectivity issues; requires a subsequent N-methylation step. |

Strategic Execution and Mechanistic Insights

Strategy A: Direct Synthesis with Methylhydrazine

This approach involves the direct reaction of ethyl 2,4-dioxopentanoate with methylhydrazine. While seemingly more efficient, this pathway introduces a significant challenge: regioselectivity .

Both the hydrazine and the dicarbonyl are unsymmetrical. Methylhydrazine has two distinct nucleophilic centers: the methylated nitrogen (N1) and the unmethylated nitrogen (N2). The dicarbonyl has two distinct electrophilic centers: the C2 ketone and the C4 ketone. The initial nucleophilic attack can occur from either nitrogen to either carbonyl group, potentially leading to two different regioisomers.

Caption: Regioselectivity in the direct synthesis pathway.

Generally, the reaction favors the formation of the desired isomer where the more sterically hindered nitrogen of the hydrazine (the methylated one) attacks the less sterically hindered carbonyl of the dicarbonyl compound. However, achieving high regioselectivity often requires careful optimization of reaction conditions (e.g., pH, solvent, temperature), and separation of the resulting isomers can be challenging, impacting overall yield and purity.

Strategy B: Two-Step Synthesis via N-Methylation (Recommended)

To circumvent the issue of regioselectivity, a two-step approach is superior and more reliable for laboratory and process scale-up. This strategy involves:

-

Cyclocondensation: Reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate. Since hydrazine is symmetrical, this reaction proceeds without isomeric ambiguity to yield a single product: ethyl 3-acetyl-1H-pyrazole-5-carboxylate.[7][8]

-

N-Methylation: Subsequent alkylation of the pyrazole nitrogen atom using a suitable methylating agent.

This method provides absolute control over the final substitution pattern, ensuring the synthesis of a single, pure regioisomer.

Caption: Workflow for the controlled two-step synthesis.

While this approach involves an additional synthetic step, the benefits of guaranteed regioselectivity, simpler purification, and higher overall purity of the final product make it the preferred method for most applications.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a self-validating system for the synthesis via Strategy B.

Protocol 4.1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate

This procedure is adapted from standard Knorr synthesis conditions.[5][9][10]

-

Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol (approx. 5-10 mL per gram of substrate), add a catalytic amount of glacial acetic acid (0.1 eq).

-

Hydrazine Addition: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product. The product is often a solid and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure ethyl 3-acetyl-1H-pyrazole-5-carboxylate.

Protocol 4.2: N-Methylation to Yield Final Product

This step utilizes dimethyl carbonate, a greener and safer alternative to traditional methylating agents like dimethyl sulfate or methyl iodide.[11][12]

-

Reaction Setup: In a suitable flask, dissolve the ethyl 3-acetyl-1H-pyrazole-5-carboxylate (1.0 eq) from the previous step in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution), to the solution to deprotonate the pyrazole nitrogen.

-

Methylation: Add dimethyl carbonate (3.0-5.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous mixture multiple times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Summary and Recommendations

The choice of synthetic strategy for this compound is a critical decision that impacts yield, purity, and process scalability.

| Parameter | Strategy A (Direct) | Strategy B (Two-Step) |

| Starting Materials | Ethyl 2,4-dioxopentanoate, Methylhydrazine | Ethyl 2,4-dioxopentanoate, Hydrazine Hydrate , Methylating Agent |

| Number of Steps | 1 | 2 |

| Regiocontrol | Potentially poor; requires optimization | Absolute; single isomer formed |

| Purification | Can be difficult (isomer separation) | Simpler (standard purification) |

| Overall Yield | Variable; dependent on selectivity | Generally higher and more reliable |

| Recommendation | Suitable for screening or when isomer separation is feasible. | Highly recommended for process development, scale-up, and applications requiring high purity. |

For researchers and drug development professionals, the two-step synthesis (Strategy B) offers a more robust, controllable, and ultimately more efficient path to high-purity this compound, justifying the additional synthetic step.

References

-

Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

-

Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

- Google Patents. (1994). Process for the preparation of pyrazole and its derivatives.

-

ResearchGate. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 37622-89-2|Ethyl 3-acetyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 8. tdcommons.org [tdcommons.org]

- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 12. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

A Technical Guide to Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

This technical guide provides an in-depth analysis of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, propose a robust synthetic pathway, and discuss its potential applications based on the well-established pharmacological importance of the pyrazole scaffold.

Chemical Identity and Nomenclature

The precise identification of a compound is fundamental for reproducible research. The molecule at the core of this guide is a trisubstituted pyrazole with an ethyl carboxylate group at position 5, an acetyl group at position 3, and a methyl group on the nitrogen at position 1 of the pyrazole ring.

IUPAC Name: this compound.[1][2]

This nomenclature is unambiguous, defining the exact placement of all functional groups on the pyrazole core.

Synonyms: Due to potential variations in numbering conventions, researchers may encounter alternative names. While less common, a possible synonym could be Ethyl 5-acetyl-2-methyl-2H-pyrazole-3-carboxylate. It is crucial to refer to the CAS number for definitive identification.

CAS Number: 1350475-31-8.[1][2]

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its key properties based on its structure and data from closely related analogues.

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₁₂N₂O₃ | Calculated |

| Molecular Weight | 196.21 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from related pyrazoles[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | Inferred from structural analogues |

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone in the design of therapeutic agents.[4] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of chemical stability and the ability to form multiple, directed interactions with biological targets such as proteins and enzymes.[5]

Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including:

The therapeutic success of drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (an anti-obesity agent) has cemented the pyrazole moiety as a "privileged scaffold" in drug discovery. The specific substitutions on the pyrazole ring are critical in defining the compound's biological activity and selectivity.

Proposed Synthesis Pathway

A robust and reproducible synthesis is paramount for the exploration of a novel compound's potential. Based on established pyrazole synthesis methodologies, a two-step pathway is proposed for the synthesis of this compound. This pathway begins with the synthesis of the N-unsubstituted pyrazole precursor, followed by a regioselective N-methylation.

Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate (Intermediate A)

The initial step involves the formation of the pyrazole ring through a condensation reaction. The precursor, ethyl 3-acetyl-1H-pyrazole-5-carboxylate (CAS: 37622-89-2), can be synthesized from the reaction of a 1,3-dicarbonyl compound with a hydrazine source.[9][10][11][12][13]

Reaction: (Z)-ethyl 2-(1-ethoxy-3-oxobut-1-en-1-yloxy)acetate + Hydrazine hydrate → Ethyl 3-acetyl-1H-pyrazole-5-carboxylate